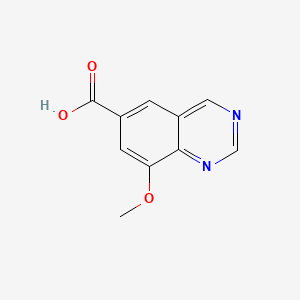
8-Methoxyquinazoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxyquinazoline-6-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O3. It is a derivative of quinazoline, a structure known for its wide range of biological activities and applications in medicinal chemistry . This compound features a quinazoline core substituted with a methoxy group at the 8th position and a carboxylic acid group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyquinazoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes. These processes may utilize oxidizing agents such as potassium permanganate or chromic acid to achieve the desired transformation . The specific conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxyquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde under appropriate conditions.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinazoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced derivatives (alcohols, aldehydes), and various substituted quinazoline compounds .
Aplicaciones Científicas De Investigación
8-Methoxyquinazoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with potential biological activities
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, antibacterial, and anti-inflammatory properties
Industry: The compound is utilized in the development of agrochemicals and functional materials due to its versatile chemical properties
Mecanismo De Acción
The mechanism of action of 8-Methoxyquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The methoxy and carboxylic acid groups enhance the compound’s binding affinity and specificity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyquinoline-3-carboxylic acid: Similar in structure but with a quinoline core instead of quinazoline.
Quinazoline-3-carboxylic acid: Lacks the methoxy group, affecting its chemical properties and biological activities.
Uniqueness
8-Methoxyquinazoline-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the quinazoline core. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
8-methoxyquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-3-6(10(13)14)2-7-4-11-5-12-9(7)8/h2-5H,1H3,(H,13,14) |
Clave InChI |
HXYWCHDOQGCHPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=CN=CN=C12)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B13937023.png)





![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)

